9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol
Overview
Description
The compound 9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol is a complex organic molecule that features a fluorenol core substituted with a dibutylamino group and a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol typically involves multi-step organic reactions. One common method starts with the preparation of the fluorenol core, followed by the introduction of the butynyl chain and the dibutylamino group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the purification of the compound through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as crystallization or distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.
Reduction: The alkyne group in the butynyl chain can be reduced to an alkene or alkane.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylalkane derivatives.
Substitution: Formation of substituted fluorenol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its fluorescent properties make it useful in imaging techniques to track the movement and interaction of biomolecules within cells.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for drug development targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol involves its interaction with specific molecular targets. The dibutylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The fluorenol core can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the butynyl chain can undergo chemical modifications, altering the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)but-2-yn-1-ol: Similar structure but with diethylamino instead of dibutylamino group.
4-(dimethylamino)but-2-yn-1-ol: Similar structure but with dimethylamino group.
4-(dipropylamino)but-2-yn-1-ol: Similar structure but with dipropylamino group.
Uniqueness
The uniqueness of 9-[4-(dibutylamino)but-2-yn-1-yl]-9H-fluoren-9-ol lies in its combination of the fluorenol core with the dibutylamino and butynyl groups. This specific arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
9-[4-(dibutylamino)but-2-ynyl]fluoren-9-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-3-5-18-26(19-6-4-2)20-12-11-17-25(27)23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,27H,3-6,17-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOCMJTZRRMWOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001231468 | |
Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380594-12-7 | |
Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380594-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[4-(Dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001231468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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